Home > Products > Screening Compounds P115766 > 5-(Benzylamino)pyrimidine-2,4(1h,3h)-dione
5-(Benzylamino)pyrimidine-2,4(1h,3h)-dione - 28485-19-0

5-(Benzylamino)pyrimidine-2,4(1h,3h)-dione

Catalog Number: EVT-3542483
CAS Number: 28485-19-0
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]

  • Compound Description: This compound is a 1:2 adduct formed from the reaction of p-chlorobenzaldehyde with uracil. Research suggests this compound exhibits promising antimicrobial activity, particularly against antibacterial and antimalarial proteins. []

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a novel uracil derivative synthesized using a palladium-catalyzed four-component reaction. []

5-Methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is synthesized by reacting thymine with 3-nitrobenzylbromide. Its structure and stability, particularly under basic conditions, have been thoroughly analyzed. []

5-Aryl-1,3-dimethyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These are a series of novel compounds synthesized using potassium selenocyanate, an aroyl chloride, and 6-amino-N,N′-dimethyluracil. []

1-((2R,4aR,6R,7R,7aR)-2-Isopropoxy-2-oxidodihydro-4H,6H-spiro[furo[3,2-d][1,3,2]dioxaphosphinine-7,2′-oxetan]-6-yl)pyrimidine-2,4(1H,3H)-dione (JNJ-54257099)

  • Compound Description: JNJ-54257099 is a cyclic phosphate ester prodrug. It is metabolized into 2′-deoxy-2′-spirooxetane uridine triphosphate, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. []
  • Compound Description: This class of compounds is synthesized using multicomponent reactions (MCRs) and holds potential biological significance. []
  • Compound Description: CDP and its metal complexes have shown promising antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cell lines. []

6-Methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This pyrimidine derivative exhibits antioxidant properties and demonstrates a protective effect under extreme conditions in biological systems. []
  • Compound Description: These compounds, synthesized via alkylation and oxidation reactions, are investigated for their potential biological activity. []

6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This Schiff base derivative incorporates both a pyrimidine-2,4(1H,3H)-dione unit and a benzylidene moiety, similar to the target compound. []

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: Synthesized using trifluoroacetoacetate ethyl and substituted urea, this compound, specifically its 3-(4-fluorobenzyl) derivative, displays notable herbicidal activity. []

7-Amino-6-cyano-5-aryl pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: Synthesized via one-pot three-component reactions, this series exemplifies further elaboration on the pyrimidine-2,4(1H,3H)-dione motif. []
  • Compound Description: This series of compounds are recognized for their potential in promoting bone formation and treating osteoporosis. []

6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound shows dual inhibitory activity against HIV reverse transcriptase (RT) and integrase (IN). []

3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: This class of compounds demonstrates potential for treating diet-induced obesity through their lipid-lowering activity. Compound 1i specifically showed significant reduction in body weight, liver weight, and regulated serum triglyceride levels in mice. []

N-3-Substituted pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione derivatives

  • Compound Description: This series of tricyclic compounds is accessed through a multistep synthesis involving a pyrazolo[1,5-a]pyridine intermediate. []

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This complex AZT derivative combines azidothymidine with a 7-chloroquinoline scaffold via a 1,2,3-triazole linker. Computational studies suggest potential interactions with HIV reverse transcriptase. []

6‐Hydroxy‐5‐(3‐(3‐hydroxy‐1,4‐dioxo‐1,4‐dihydronaphthalen‐2‐yl)‐2‐oxoindolin‐3‐yl) pyrimidine‐2,4(1H,3H)‐diones

  • Compound Description: This group of compounds, synthesized through a multicomponent reaction, exhibited promising anti-cancer activity, particularly compound 4d which showed good binding interaction with Akt kinase enzyme and potent activity against human breast cancer cells (MCF-7). []
Overview

5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is notable for its biological activity and potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules, including anticancer agents. The compound is also recognized for its role in enzyme inhibition studies and receptor binding investigations.

Source and Classification

The compound is classified under the category of pyrimidines, which are aromatic organic compounds with diverse biological activities. The unique substitution pattern of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione contributes to its distinct chemical and biological properties, making it a subject of interest in both academic and industrial research settings.

Synthesis Analysis

Methods

The synthesis of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with benzylamine. A commonly employed method utilizes non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions. This approach not only enhances yield but also improves the safety profile during synthesis.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted at the 5-position with a benzylamino group. The compound's IUPAC name reflects its structure: 6-amino-5-(benzylamino)-1H-pyrimidine-2,4-dione.

Data

Key structural data includes:

  • Molecular Formula: C11_{11}H12_{12}N4_{4}O2_{2}
  • InChI: InChI=1S/C11_{11}H12_{12}N4_{4}O2_{2}/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-5,13H,6H2_{2},(H4_{4},12,14,15,16,17).
Chemical Reactions Analysis

Reactions

5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions:

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
  • Condensation Reactions: The compound can form more complex structures through condensation with other organic molecules.

Technical Details

Common reagents used include benzylamine for initial synthesis and carboxylic acids for further functionalization. The products formed from these reactions can include carboxamidouracils, which serve as precursors for xanthine derivatives.

Mechanism of Action

The mechanism of action for 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. Its derivatives have been shown to exhibit selective inhibition of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. This selective inhibition is crucial for developing targeted cancer treatments that minimize side effects while maximizing therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations essential for further chemical modifications.

Applications

5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione has several significant applications in scientific research:

  • Medicinal Chemistry: It serves as a precursor for synthesizing bioactive molecules with potential anticancer properties.
  • Biological Studies: The compound's derivatives are utilized in enzyme inhibition studies and receptor binding assays.
  • Industrial Chemistry: Its unique properties make it valuable in the development of new pharmaceuticals and agrochemicals .
Introduction to Pyrimidine-Based Therapeutics

Contextualizing 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione in Heterocyclic Drug Discovery

5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione represents a structurally optimized derivative within the pyrimidine-2,4-dione scaffold, a privileged heterocyclic system in medicinal chemistry. Its core structure features the uracil backbone—a fundamental component of RNA nucleobases—modified at the C5 position by a benzylamino substituent (-NH-CH₂-C₆H₅). This benzylamino group confers distinct electronic and steric properties, enhancing the molecule’s capacity for targeted interactions with biological macromolecules [1] [3]. The compound’s systematic name, 5-(Benzylamino)-2,4(1H,3H)-pyrimidinedione, and alternative designations (5-(Benzylamino)uracil; 5-Benzylamino-1H-pyrimidine-2,4-dione) underscore its relationship to endogenous pyrimidines while highlighting its synthetic modification [1].

The molecular architecture enables versatile hydrogen-bonding interactions: the N1-H, N3-H, and C2/C4 carbonyl groups act as hydrogen bond donors/acceptors, while the benzylamino -NH- facilitates additional donor capacity. This allows for multi-point recognition in biological targets, a feature exploited in rational drug design [3] [9]. Computational analyses (e.g., density functional theory) suggest that the benzyl group enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted uracil—a critical factor in bioavailability [9]. With a molecular weight of 217.23 g/mol (C₁₁H₁₁N₃O₂), this compound occupies a favorable chemical space for lead optimization, balancing solubility and permeability [1].

  • Table 1: Molecular Characterization of 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione
    PropertyValue/Descriptor
    Systematic IUPAC Name5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione
    Molecular FormulaC₁₁H₁₁N₃O₂
    Molecular Weight217.23 g/mol
    Canonical SMILESC1=CC=C(C=C1)CNC2=CNC(=O)NC2=O
    InChI KeyPBRBBWKUUQNONR-UHFFFAOYSA-N
    Key Modification SiteC5-position of uracil scaffold

Synthetic accessibility further elevates its drug discovery utility. The molecule can be synthesized via nucleophilic substitution on 5-halouracils using benzylamine, or through multi-component condensations involving benzyl isocyanates and β-dicarbonyl compounds [3] [8]. Advanced spectroscopic techniques, including high-resolution mass spectrometry (Q Exactive Orbitrap) and FT-based NMR, enable precise structural validation—critical for quality control in medicinal chemistry programs [1].

Historical Evolution of Pyrimidine-2,4-dione Derivatives in Medicinal Chemistry

Pyrimidine-2,4-diones (uracils) have evolved from fundamental biomolecules to sophisticated drug scaffolds over seven decades. The 1950s–1970s witnessed foundational discoveries, exemplified by 5-fluorouracil (5-FU), which remains a first-line chemotherapeutic. 5-FU’s mechanism—thymidylate synthase (TS) inhibition—revolutionized oncology by exploiting the uracil scaffold’s role in nucleotide metabolism [6] [9]. This era established that C5/C6 modifications could profoundly alter bioactivity, sparking interest in analogues like 5-(Benzylamino)uracil [3] [6].

The 1980s–2000s saw diversification into antiviral and antimicrobial agents. Zidovudine (AZT), a 3'-azido-modified thymidine analogue, highlighted pyrimidine diones' antiviral potential against HIV. Concurrently, 5-substituted uracils emerged as anti-infective leads: derivatives with alkyl, aryl, or amino groups at C5 exhibited activity against Mycobacterium tuberculosis (Mtb) and resistant bacteria [2] [9]. For instance, pyrimidine–isatin hybrids demonstrated MIC values of <1 μg/mL against Mtb by inhibiting fatty acid biosynthesis [2]. This period validated 5-(Benzylamino)uracil’s structural framework as a versatile pharmacophore for anti-infective discovery.

  • Table 2: Milestone Pyrimidine-2,4-dione Therapeutics and Their Clinical Applications
    EraCompound (Example)Therapeutic ApplicationStructural Modification
    1950s-1970s5-FluorouracilSolid Tumors (TS Inhibition)C5-Fluorination
    1980s-2000sZidovudine (AZT)HIV AntiretroviralSugar-Modified Nucleoside
    2000s-PresentTrifluridineAntiviral (Herpes)C5-Trifluoromethyl
    Modern Era5-(Benzylamino) AnaloguesAnti-TB, Kinase Inhibition (Research)C5-Benzylamino Functionalization

Contemporary research (2010s–present) leverages advanced synthetic and screening technologies to expand this chemotype’s scope. Sustainable synthesis methods—microwave assistance, ultrasonication, and photochemistry—enable rapid generation of libraries, including 5-(Benzylamino)uracil derivatives [3] [8]. These compounds now target diverse pathways:

  • Anti-infective Agents: Pyrimidine diones with benzylamino groups disrupt Mtb InhA (enoyl-ACP reductase), overcoming multidrug resistance [2].
  • Kinase Inhibition: Derivatives like 6-amino-5-(benzylamino)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 722467-81-4) exemplify efforts to target signaling pathways in cancer [7].
  • Hybrid Molecules: Conjugating 5-(Benzylamino)uracil to Linezolid enhances antibacterial efficacy against Gram-positive pathogens by improving target engagement [2] [9].
  • Table 3: Evolution of Synthetic Methodologies for Pyrimidine-2,4-diones
    Synthetic EraMethodologyAdvantageApplication to 5-(Benzylamino)uracil
    TraditionalBiginelli ReactionOne-pot, three-component condensationLimited (Requires specific aldehydes)
    ModernMicrowave-Assisted SynthesisReduced reaction time (minutes vs. hours)High-yield C5 amination
    SustainableUltrasonication/PhotochemistryEnergy efficiency, greener solventsEco-friendly benzylamino functionalization

The trajectory underscores 5-(Benzylamino)pyrimidine-2,4(1H,3H)-dione’s role as both a standalone scaffold and a strategic intermediate. Its synthesis exemplifies "molecular hybridization"—fusing bioactive motifs (benzylamine’s lipophilicity with uracil’s hydrogen-bonding profile)—to address emerging therapeutic challenges, from drug-resistant infections to oncology target modulation [2] [3] [9].

Properties

CAS Number

28485-19-0

Product Name

5-(Benzylamino)pyrimidine-2,4(1h,3h)-dione

IUPAC Name

5-(benzylamino)-1H-pyrimidine-2,4-dione

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C11H11N3O2/c15-10-9(7-13-11(16)14-10)12-6-8-4-2-1-3-5-8/h1-5,7,12H,6H2,(H2,13,14,15,16)

InChI Key

PBRBBWKUUQNONR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CNC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CNC2=CNC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.